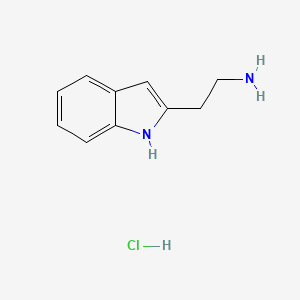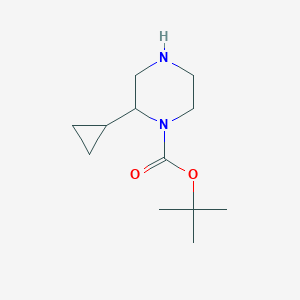![molecular formula C15H15N3O2 B2773349 N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide CAS No. 1904194-76-8](/img/structure/B2773349.png)
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole is an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .Physical and Chemical Properties Analysis
Isoxazoles are synthetically available, have special chemical and biological properties, and are widely used in practical applications .Wissenschaftliche Forschungsanwendungen
Novel Indole-Based Scaffolds as Potent Urease Inhibitors
A study by Nazir et al. (2018) focused on the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, demonstrating significant in vitro inhibitory potential against the urease enzyme. The compounds exhibited competitive inhibition of the enzyme, with compound 8c showing remarkable inhibitory efficiency, hinting at the potential therapeutic applications in drug design programs against urease-related diseases (Nazir et al., 2018).
Anticancer Evaluation of Pyrazole–Indole Hybrids
Hassan et al. (2021) developed a series of novel indole derivatives linked to the pyrazole moiety via a molecular hybridization protocol, displaying potent antitumor activity against various human cancer cell lines. Notably, compounds 7a and 7b exhibited excellent anticancer inhibition performance against the HepG2 cancer cell line, showcasing the potential of such compounds as anticancer drugs (Hassan et al., 2021).
Development of CB1 Allosteric Modulators
Khurana et al. (2014) optimized the chemical functionalities of indole-2-carboxamides to improve allosteric parameters for the cannabinoid receptor 1 (CB1). Their findings revealed key structural requirements for allosteric modulation of CB1, highlighting the therapeutic potential of such compounds in the modulation of CB1 receptor activity (Khurana et al., 2014).
HDAC6 Inhibitors for Alzheimer's Disease
Lee et al. (2018) reported the development of 5-aroylindolyl-substituted hydroxamic acids with potent inhibitory selectivity against histone deacetylase 6 (HDAC6). These compounds, particularly N-Hydroxy-4-((5-(4-methoxybenzoyl)-1H-indol-1-yl)methyl)benzamide (6), showed promise in ameliorating Alzheimer's disease phenotypes, demonstrating potential as a treatment for Alzheimer's disease (Lee et al., 2018).
Wirkmechanismus
Target of Action
The compound N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide, also known as N-(3-(isoxazol-4-yl)propyl)-1H-indole-5-carboxamide, is a derivative of oxazole . Oxazole derivatives have been found to have a wide spectrum of biological activities . .
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The specific interactions of this compound would depend on its structure and the presence of functional groups.
Biochemical Pathways
Oxazole derivatives have been found to affect various biochemical pathways due to their broad-spectrum biological activities . These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . The specific pathways affected by this compound would depend on its primary targets and mode of action.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its primary targets and mode of action. Given the broad range of biological activities associated with oxazole derivatives , it’s plausible that this compound could have multiple effects at the molecular and cellular levels.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-1H-indole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(17-6-1-2-11-9-18-20-10-11)13-3-4-14-12(8-13)5-7-16-14/h3-5,7-10,16H,1-2,6H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGHZYIOCINMKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN2)C=C1C(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2773267.png)
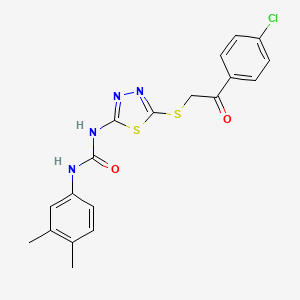
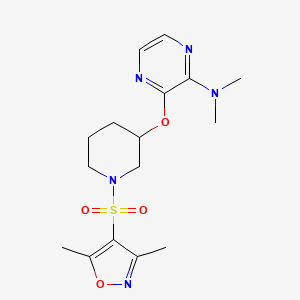
![[2-(4-Methylphenoxy)pyridin-3-yl]methanol](/img/structure/B2773272.png)
![2-({6-AMINO-4-[4-(BENZYLOXY)PHENYL]-3,5-DICYANOPYRIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2773273.png)

![6-[(2-benzyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B2773276.png)
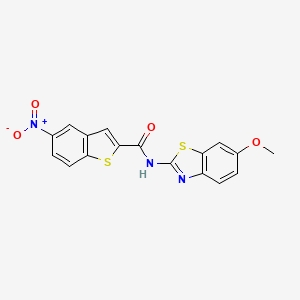
![5-bromo-2-chloro-N-[2-hydroxy-4-(methylsulfanyl)butyl]benzamide](/img/structure/B2773280.png)
![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(3-methoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2773283.png)
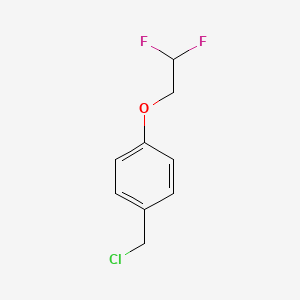
![1-[1-(2-Oxo-2-phenylethyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2773285.png)
